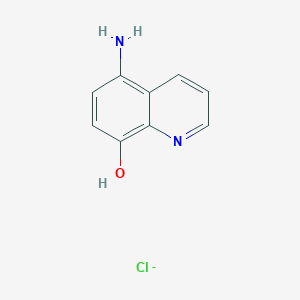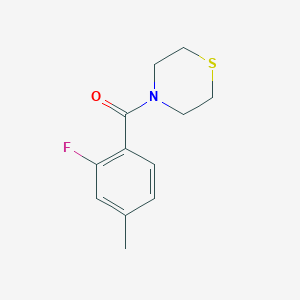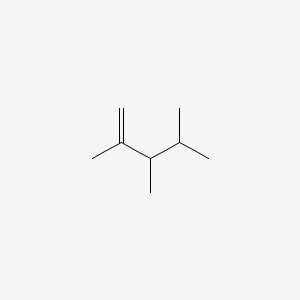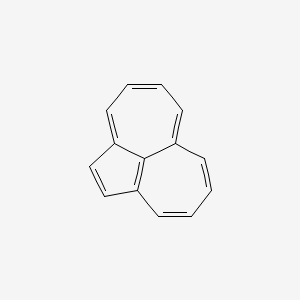
Cyclopenta(ef)heptalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta(ef)heptalene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₀ It is known for its unique structure, which consists of fused five- and seven-membered rings
准备方法
Synthetic Routes and Reaction Conditions: Cyclopenta(ef)heptalene can be synthesized through a one-pot synthesis method. This involves the use of specific reagents and conditions to achieve the desired product. For instance, a series of cyclopenta(ef)heptalenes can be synthesized using 1D and 2D NMR characterization and UV/Vis studies. The synthesis involves the perturbation of HOMO, LUMO, and LUMO+1 energies upon doping/dedoping with trifluoroacetic acid (TFA) and triethylamine (Et₃N) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be adapted for larger-scale production. The use of UV-activated photoacid generators (PAGs) can facilitate the protonation process, making it suitable for industrial applications .
化学反应分析
Types of Reactions: Cyclopenta(ef)heptalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s electronic structure and the presence of specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
科学研究应用
Cyclopenta(ef)heptalene has a wide range of applications in scientific research:
Biology: Its unique electronic properties make it a candidate for studying electron transfer processes in biological systems.
作用机制
Cyclopenta(ef)heptalene can be compared with other non-alternant polycyclic hydrocarbons, such as azaphenalenes and pentalenes. These compounds share similar electronic properties but differ in their structural arrangements and reactivity. For instance, azaphenalenes exhibit inverted singlet-triplet gaps, making them potential candidates for molecular emitters . This compound, on the other hand, has a small positive singlet-triplet gap, which can be tuned through specific substituent strategies .
相似化合物的比较
属性
CAS 编号 |
209-42-7 |
|---|---|
分子式 |
C14H10 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
tricyclo[7.4.1.04,14]tetradeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C14H10/c1-3-7-12-9-10-13-8-4-2-6-11(5-1)14(12)13/h1-10H |
InChI 键 |
WTIGTBJFTNVUPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=CC3=C2C(=C1)C=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


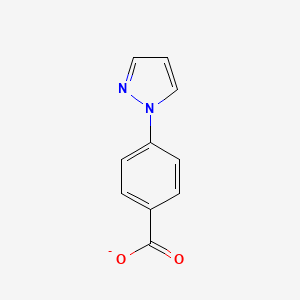

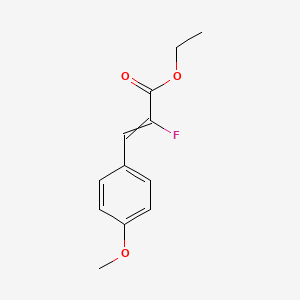
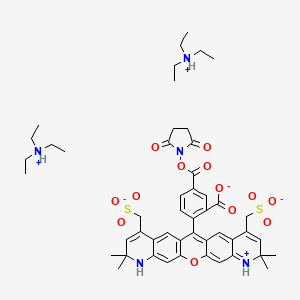
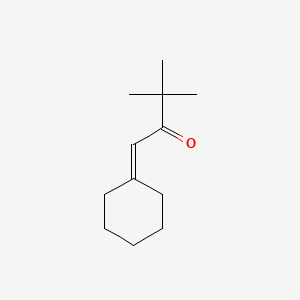

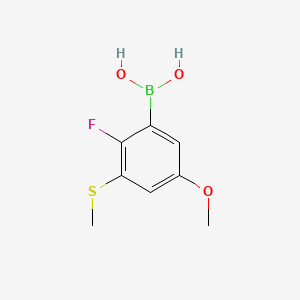
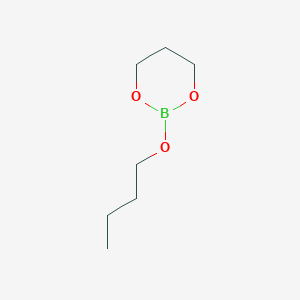
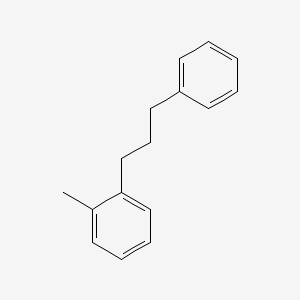
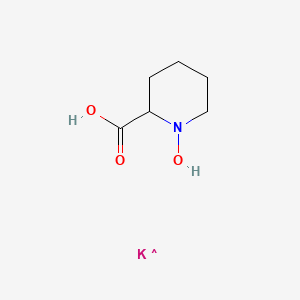
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
